molecular formula C17H11F3N2O2 B4756615 5-phenyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide

5-phenyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide

Cat. No. B4756615
M. Wt: 332.28 g/mol
InChI Key: KBTCZMCFDRGDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, commonly known as LY-404187, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized by researchers at Eli Lilly and Company in the early 2000s. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

LY-404187 is a selective antagonist of the 5-phenyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide receptor, which is a member of the G protein-coupled receptor family. The 5-phenyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide receptor is involved in the regulation of synaptic transmission and plasticity in the central nervous system. By blocking the activity of this receptor, LY-404187 can modulate glutamatergic neurotransmission and affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
LY-404187 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of dopamine and glutamate in the striatum, which suggests that it may have potential therapeutic applications in the treatment of Parkinson's disease and addiction. It has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

LY-404187 has several advantages for lab experiments. It is highly selective for the 5-phenyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. It is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, one limitation of LY-404187 is that it is not orally bioavailable and must be administered via injection.

Future Directions

There are several future directions for research on LY-404187. One potential avenue of research is to investigate its potential therapeutic applications in neurological and psychiatric disorders, such as Parkinson's disease, addiction, and anxiety disorders. Another area of research is to further elucidate its mechanism of action and its effects on glutamatergic neurotransmission. Additionally, there may be potential applications for LY-404187 in the field of pain management.

Scientific Research Applications

LY-404187 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have efficacy in animal models of Parkinson's disease, epilepsy, anxiety, depression, and addiction. It has also been investigated for its potential use in pain management.

properties

IUPAC Name

5-phenyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)12-8-4-5-9-13(12)21-16(23)14-10-15(24-22-14)11-6-2-1-3-7-11/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTCZMCFDRGDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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